H-Tyr-Gly-NH2.HCl
Description
BenchChem offers high-quality H-Tyr-Gly-NH2.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Tyr-Gly-NH2.HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.ClH/c12-9(11(17)14-6-10(13)16)5-7-1-3-8(15)4-2-7;/h1-4,9,15H,5-6,12H2,(H2,13,16)(H,14,17);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFLEXYAKADQLH-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to L-Tyrosylglycinamide Hydrochloride: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of L-Tyrosylglycinamide hydrochloride, a dipeptide amide of significant interest to researchers and professionals in drug development and biochemical sciences. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this document synthesizes established principles of peptide chemistry, structural biology, and analytical techniques to present a robust and scientifically grounded resource. We will delve into its chemical architecture, predictable physicochemical properties, a detailed methodology for its synthesis, and its potential applications, all supported by authoritative references.
Deciphering the Molecular Architecture
L-Tyrosylglycinamide hydrochloride is a dipeptide derivative. Its core structure consists of two amino acids, L-tyrosine and glycine, linked by a peptide bond. The C-terminus of the glycine residue is an amide (-CONH2) rather than a carboxylic acid. The hydrochloride salt form results from the protonation of the N-terminal amino group of L-tyrosine by hydrochloric acid.
Key Structural Features:
-
L-Tyrosine Residue: Provides a phenolic side chain, which can participate in hydrogen bonding and aromatic interactions. The stereochemistry is of the L-configuration, which is the naturally occurring form in proteins.
-
Glycine Residue: The simplest amino acid, providing flexibility to the peptide backbone.
-
Amide Terminus: The C-terminal amide group enhances the molecule's resistance to enzymatic degradation by carboxypeptidases and can influence its biological activity and membrane permeability compared to its carboxylic acid counterpart.
-
Hydrochloride Salt: Improves the solubility and stability of the compound, making it easier to handle and formulate in aqueous solutions.
Chemical and Physical Properties (Predicted)
Based on the general properties of dipeptide amides and their hydrochloride salts, the following characteristics can be anticipated.[1][2][3][4] It is important to note that these are educated estimations and would require experimental verification.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C11H16ClN3O3 | Derived from the constituent amino acids and the hydrochloride salt. |
| Molecular Weight | ~273.72 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for small peptide hydrochlorides.[5][6][7] |
| Solubility | Soluble in water and polar organic solvents | The hydrochloride salt form and the polar nature of the peptide backbone and amide group contribute to aqueous solubility.[2][3] |
| Melting Point | Expected to be relatively high with decomposition | Characteristic of amino acid and peptide salts due to strong intermolecular forces.[2][3][5][6] |
| pKa | Amino group ~7.5-8.5; Phenolic hydroxyl ~9.5-10.5 | Estimated based on standard pKa values for N-terminal amino groups and the tyrosine side chain in peptides. |
Synthesis of L-Tyrosylglycinamide: A Practical Workflow
The synthesis of L-Tyrosylglycinamide is most efficiently achieved using Solid-Phase Peptide Synthesis (SPPS).[8][9][10][11][12] This methodology allows for the stepwise assembly of the peptide chain on a solid support, simplifying purification after each step. The following protocol outlines a standard Fmoc-based SPPS approach.
Materials and Reagents
-
Rink Amide resin (or equivalent)
-
Fmoc-Gly-OH
-
Fmoc-L-Tyr(tBu)-OH (tert-butyl protected tyrosine)
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU as coupling reagents
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Diethyl ether
Step-by-Step Synthesis Protocol
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[9][10]
-
Fmoc-Glycine Coupling:
-
Deprotect the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF and DCM.
-
Activate Fmoc-Gly-OH (3 equivalents) with a coupling reagent like DIC or HBTU/HATU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Fmoc-Tyrosine Coupling:
-
Repeat the Fmoc deprotection step as described above.
-
Couple Fmoc-L-Tyr(tBu)-OH using the same activation and coupling procedure.
-
Wash the resin thoroughly.
-
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the tyrosine residue with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the tert-butyl protecting group from the tyrosine side chain.[9]
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to collect the peptide pellet.
-
Wash the pellet with cold ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Lyophilization and Salt Formation:
-
Lyophilize the purified peptide to obtain a white powder.
-
Dissolve the purified peptide in a minimal amount of water and add a stoichiometric amount of 1M HCl.
-
Lyophilize the solution to obtain L-Tyrosylglycinamide hydrochloride.
-
Synthesis Workflow Diagram
Caption: Solid-Phase Peptide Synthesis of L-Tyrosylglycinamide Hydrochloride.
Structural Elucidation and Characterization
The identity and purity of the synthesized L-Tyrosylglycinamide hydrochloride would be confirmed using a combination of spectroscopic and analytical techniques.
Spectroscopic Analysis (Predicted Data)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic peaks for the aromatic protons of tyrosine, the alpha-protons of both amino acids, the methylene protons of glycine, and the amide protons. The chemical shifts would be influenced by the peptide bond and the hydrochloride salt form.[13][14][15][16]
-
¹³C NMR: Would display distinct signals for the carbonyl carbons of the peptide bond and the C-terminal amide, the aromatic carbons of tyrosine, and the alpha and beta carbons of the amino acid residues.[13][16]
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be ideal for this compound. The protonated molecular ion [M+H]⁺ would be observed at an m/z corresponding to the molecular weight of the free base.[15][16][17]
Analytical Characterization Workflow
Caption: Analytical workflow for structural confirmation and purity assessment.
Potential Applications and Research Directions
While specific biological activities for L-Tyrosylglycinamide hydrochloride are not widely reported, its structural features suggest several areas of potential interest for researchers.
-
Drug Delivery and Prodrugs: The dipeptide structure could be explored as a carrier for targeted drug delivery, potentially utilizing peptide transporters in the body. The amide terminus provides stability against enzymatic degradation, a desirable feature for drug candidates.
-
Enzyme Inhibition Studies: As an analog of endogenous peptides, it could be investigated as a potential inhibitor or substrate for various proteases and peptidases.
-
Biochemical and Biophysical Studies: This molecule can serve as a model compound for studying peptide folding, aggregation, and interactions with biological membranes. The tyrosine residue provides a convenient spectroscopic handle for fluorescence and UV-vis studies.
-
Precursor for More Complex Peptides: It can be used as a building block in the synthesis of larger, more complex peptides with potential therapeutic applications.
The biological activities of similar cinnamoyltyramine alkylamides and other peptide derivatives have been reported to include antioxidant, anti-inflammatory, and antimicrobial properties, suggesting that L-Tyrosylglycinamide hydrochloride could be a starting point for the development of new bioactive compounds.[19][20][21][22][23]
Conclusion
L-Tyrosylglycinamide hydrochloride represents a simple yet versatile dipeptide amide with potential applications in various fields of scientific research. This guide has provided a comprehensive theoretical framework for its structure, synthesis, and characterization, based on established principles of peptide chemistry. The detailed synthetic protocol and analytical workflow offer a practical starting point for researchers interested in synthesizing and studying this and similar molecules. Further experimental investigation is warranted to fully elucidate its physicochemical properties and explore its potential biological activities.
References
-
Coin, I., Beyermann, M., & Bienert, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-27. [Link]
-
Peptide Synthesis - Bio-protocol. (2025, October 5). Retrieved from [Link]
-
How to Synthesize a Peptide | AAPPTec. (n.d.). Retrieved from [Link]
-
Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. (2022, February 14). Retrieved from [Link]
-
Ismail, M., & Taha, M. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 5, 110-117. [Link]
-
Amides: Structure, Properties, and Reactions | Solubility of Things. (n.d.). Retrieved from [Link]
-
15.15: Physical Properties of Amides - Chemistry LibreTexts. (2024, October 16). Retrieved from [Link]
-
Cas 1668-10-6,Glycinamide hydrochloride - LookChem. (n.d.). Retrieved from [Link]
-
15.14: Physical Properties of Amides - Chemistry LibreTexts. (2022, August 16). Retrieved from [Link]
-
Amide - Wikipedia. (n.d.). Retrieved from [Link]
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Properties of Amides - YouTube. (2019, September 6). Retrieved from [Link]
-
Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. (2025, September 28). Retrieved from [Link]
-
What am I doing incorrectly with this IR/ Mass spec data? [closed]. (2019, April 25). Retrieved from [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022, February 9). Retrieved from [Link]
-
Synthesis of N-benzyloxycarbonyl-L-cysteinylglycine 3-dimethylaminopropylamide disulfide: a cheap and convenient new assay for trypanothione reductase - PubMed. (1991, October). Retrieved from [Link]
-
Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites - PMC - NIH. (n.d.). Retrieved from [Link]
-
peptide nmr. (n.d.). Retrieved from [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]
- CN102976967A - Synthesis and study of glycyl-L-tyrosine intermidate - Google Patents. (n.d.).
-
Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. (2021, November 28). Retrieved from [Link]
-
Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata - MDPI. (2025, March 9). Retrieved from [Link]
-
Synthesis and Biological Activity of trans-Tiliroside Derivatives as Potent Anti-Diabetic Agents - NIH. (n.d.). Retrieved from [Link]
-
Structural and spectroscopic analysis of dipeptide L-methionyl-glycine and its hydrochloride. (2024, June 19). Retrieved from [Link]
- CN102993270A - Preparation process of glycyl-L-tyrosine - Google Patents. (n.d.).
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- 14. chem.uzh.ch [chem.uzh.ch]
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- 19. Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid [mdpi.com]
- 21. Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and Biological Activity of trans-Tiliroside Derivatives as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of H-Tyr-Gly-NH2 and H-Tyr-Gly-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide science and therapeutic development, even subtle molecular modifications can profoundly influence a compound's behavior and efficacy. The C-terminus of a peptide, for instance, represents a critical juncture for chemical alteration, with the choice between a free carboxylic acid (-OH) and an amide (-NH2) being a fundamental decision in peptide design. This guide provides a detailed comparative analysis of the physicochemical properties of two such dipeptides: H-Tyr-Gly-NH2 (Tyrosyl-Glycinamide) and H-Tyr-Gly-OH (Tyrosyl-Glycine).
Understanding the distinct characteristics imparted by these terminal groups is paramount for researchers in drug discovery, as these properties dictate a peptide's solubility, stability, membrane permeability, and ultimately, its biological activity. This document will delve into the core physicochemical differences between these two molecules, offering both theoretical insights and practical experimental guidance.
Molecular Structure and Ionizable Groups
The foundational difference between H-Tyr-Gly-NH2 and H-Tyr-Gly-OH lies in their C-terminal functional group. H-Tyr-Gly-OH possesses a carboxyl group, which is ionizable, while H-Tyr-Gly-NH2 has a non-ionizable amide group. Both molecules share two other ionizable sites: the N-terminal α-amino group and the phenolic hydroxyl group on the Tyrosine side chain.
Caption: Chemical structures of H-Tyr-Gly-OH and H-Tyr-Gly-NH2.
Comparative Physicochemical Properties
The seemingly minor substitution of a hydroxyl group with an amino group at the C-terminus precipitates a cascade of changes in the molecule's physicochemical profile.
Acid-Base Properties: pKa and Isoelectric Point (pI)
The ionizable groups of a peptide dictate its net charge at a given pH, which in turn influences its solubility, receptor binding, and pharmacokinetic properties.
-
H-Tyr-Gly-OH has three ionizable groups: the N-terminal amine (pKa₂ ~8.0-9.6), the C-terminal carboxyl group (pKa₁ ~2.3-3.1), and the Tyrosine side-chain hydroxyl group (pKa₃ ~10.1-10.9).[1][2][3]
-
H-Tyr-Gly-NH2 , in contrast, has only two ionizable groups: the N-terminal amine and the Tyrosine side-chain hydroxyl group. The C-terminal amide is not readily ionizable under physiological conditions.
This difference has a significant impact on their isoelectric points (pI), the pH at which the molecule carries no net electrical charge. The pI of H-Tyr-Gly-OH will be the average of its pKa₁ and pKa₂, falling in the acidic to neutral range. Conversely, the pI of H-Tyr-Gly-NH2 will be significantly higher, determined by the pKa of its N-terminal amine and Tyrosine side chain, as it lacks the acidic C-terminal carboxyl group.[4]
| Property | H-Tyr-Gly-OH (Tyrosyl-Glycine) | H-Tyr-Gly-NH2 (Tyrosyl-Glycinamide) | Reference |
| pKa₁ (α-carboxyl) | ~2.3 - 3.1 | N/A | [1][3] |
| pKa₂ (α-amino) | ~8.0 - 9.6 | ~8.0 - 9.6 | [1][5] |
| pKa₃ (Tyr side chain) | ~10.1 - 10.9 | ~10.1 - 10.9 | [6][7][8] |
| Isoelectric Point (pI) | Acidic to Neutral | Basic |
Table 1: Comparison of Acid-Base Properties.
Caption: Workflow for pKa determination by potentiometric titration.
Shake-Flask Method for LogP Determination
This classic method measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water, to determine its lipophilicity.
Protocol:
-
Preparation:
-
Prepare a stock solution of the peptide in the aqueous phase (e.g., phosphate-buffered saline, pH 7.4).
-
Saturate n-octanol with the aqueous phase and vice versa by mixing and allowing them to separate.
-
-
Partitioning:
-
In a separatory funnel, combine a known volume of the peptide stock solution with a known volume of the pre-saturated n-octanol.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the peptide in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
Calculate the partition coefficient, P = [Peptide]octanol / [Peptide]aqueous.
-
LogP = log₁₀(P).
-
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
Reversed-phase HPLC (RP-HPLC) is a powerful tool for assessing the purity of peptides and for monitoring their degradation over time in stability studies. [9][10][11][12] Protocol for Stability Analysis:
-
Sample Preparation:
-
Incubate the peptide (H-Tyr-Gly-OH or H-Tyr-Gly-NH2) in a relevant biological matrix (e.g., human serum or a specific enzyme solution) at 37°C. [13]2. Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Extraction:
-
Immediately quench the enzymatic reaction by adding a strong acid (e.g., trifluoroacetic acid - TFA) or an organic solvent (e.g., acetonitrile).
-
Centrifuge the sample to precipitate proteins and extract the peptide into the supernatant.
-
-
HPLC Analysis:
-
Inject the supernatant onto an RP-HPLC system (e.g., with a C18 column).
-
Elute the peptide using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent like TFA.
-
Monitor the elution profile using a UV detector (typically at 214 nm and 280 nm for peptides containing Tyrosine).
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life.
-
Sources
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. aklectures.com [aklectures.com]
- 3. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine ... | Study Prep in Pearson+ [pearson.com]
- 4. Determining Net Charge of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. brainly.com [brainly.com]
- 8. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Enzymatic Synthesis of H-Tyr-Gly-NH2 via α-Chymotrypsin Catalysis
Abstract
This application note provides a comprehensive protocol for the enzymatic synthesis of the dipeptide H-Tyr-Gly-NH2 (Tyrosyl-glycinamide) using α-chymotrypsin. This chemoenzymatic approach offers high stereospecificity and mild reaction conditions, presenting a favorable alternative to purely chemical synthesis methods. The protocol details a kinetically controlled synthesis strategy, leveraging an N-acetylated tyrosine ethyl ester as the acyl donor and glycinamide as the nucleophile. Key aspects covered include the underlying enzymatic mechanism, a step-by-step experimental procedure, analytical methods for reaction monitoring, and a troubleshooting guide. This document is intended for researchers, scientists, and professionals in drug development and peptide chemistry.
Introduction: The Rationale for Enzymatic Peptide Synthesis
The synthesis of peptides is a cornerstone of pharmaceutical research and development. While traditional chemical methods are well-established, they often necessitate extensive use of protecting groups and can lead to racemization, reducing the yield of the desired stereoisomer. Enzymatic peptide synthesis, by contrast, harnesses the inherent stereoselectivity of enzymes to overcome these challenges.
α-Chymotrypsin, a serine protease, is a well-characterized enzyme that catalyzes the hydrolysis of peptide bonds, particularly those adjacent to the carboxyl group of aromatic amino acids like tyrosine, tryptophan, and phenylalanine.[1][2] However, by manipulating reaction conditions, the equilibrium of this reaction can be shifted to favor synthesis over hydrolysis. This is typically achieved through a kinetically controlled approach where an activated acyl donor, such as an amino acid ester, is used.[3][4] In this scenario, the formation of the peptide bond is significantly faster than the competing hydrolysis of the ester substrate and the newly formed peptide product.
The synthesis of H-Tyr-Gly-NH2 serves as an excellent model for this process. The use of an N-terminally protected tyrosine ester (N-Ac-L-Tyr-OEt) as the acyl donor and glycinamide (H-Gly-NH2) as the nucleophilic acceptor allows for the α-chymotrypsin-catalyzed formation of an amide bond. The amide group on the C-terminus of glycine enhances its nucleophilicity compared to the free amino acid, leading to higher yields.[5][6]
The Underlying Mechanism: A Two-Step Process
The α-chymotrypsin-catalyzed synthesis of a dipeptide from an amino acid ester and an amino acid amide proceeds via a two-step "ping-pong" mechanism involving an acyl-enzyme intermediate.
-
Acylation: The serine residue (Ser-195) in the active site of α-chymotrypsin, part of a catalytic triad with His-57 and Asp-102, acts as a nucleophile.[1][2] It attacks the carbonyl carbon of the N-Ac-L-Tyr-OEt substrate. This results in the formation of a transient tetrahedral intermediate, which then collapses to form a covalent acyl-enzyme intermediate, releasing ethanol.
-
Deacylation: The amino group of the incoming nucleophile, H-Gly-NH2, then attacks the carbonyl carbon of the acyl-enzyme intermediate. This process is facilitated by the same catalytic triad.[7] The resulting tetrahedral intermediate resolves to form the new peptide bond in N-Ac-Tyr-Gly-NH2 and regenerates the active enzyme.
A competing deacylation reaction involves water, which would lead to the hydrolysis of the acyl-enzyme intermediate and the formation of N-Ac-L-Tyr-OH, an undesired side product. To favor peptide synthesis, a high concentration of the amino acid amide nucleophile is used to outcompete water in the deacylation step.[8]
Materials and Reagents
| Reagent | Grade | Supplier | CAS Number | Notes |
| α-Chymotrypsin (from bovine pancreas) | Proteomics Grade | Sigma-Aldrich | 9004-07-3 | Activity ≥ 40 units/mg protein |
| N-Acetyl-L-tyrosine ethyl ester monohydrate | ≥98% | Sigma-Aldrich | 36546-50-6 | Acyl donor substrate |
| Glycinamide hydrochloride | ≥98% | Sigma-Aldrich | 1668-10-6 | Nucleophile[9] |
| Tris(hydroxymethyl)aminomethane (Tris) | Molecular Biology Grade | Various | 77-86-1 | Buffer component |
| Hydrochloric acid (HCl) | ACS Reagent Grade | Various | 7647-01-0 | For pH adjustment |
| Acetonitrile | HPLC Grade | Various | 75-05-8 | For HPLC mobile phase |
| Water | HPLC Grade/Milli-Q | Various | 7732-18-5 |
Experimental Protocol
This protocol is designed for the synthesis of the protected dipeptide N-Ac-Tyr-Gly-NH2, which can subsequently be de-acetylated to yield H-Tyr-Gly-NH2.
Preparation of Reagents
-
Tris Buffer (0.2 M, pH 8.5): Dissolve 2.42 g of Tris in 80 mL of Milli-Q water. Adjust the pH to 8.5 at room temperature using 1 M HCl. Bring the final volume to 100 mL with Milli-Q water. The slightly alkaline pH is optimal for chymotrypsin activity.[10]
-
N-Ac-L-Tyr-OEt Solution (50 mM): Dissolve 134.6 mg of N-Acetyl-L-tyrosine ethyl ester monohydrate in 10 mL of the 0.2 M Tris buffer (pH 8.5). Gentle warming may be required for complete dissolution.
-
H-Gly-NH2 Solution (500 mM): Dissolve 552.7 mg of glycinamide hydrochloride in 10 mL of the 0.2 M Tris buffer (pH 8.5). The high concentration of the nucleophile is crucial for driving the reaction towards synthesis.[8]
-
α-Chymotrypsin Solution (10 mg/mL): Immediately before use, dissolve 10 mg of α-chymotrypsin in 1 mL of cold (4°C) 0.2 M Tris buffer (pH 8.5). Keep the enzyme solution on ice at all times.
Enzymatic Synthesis Reaction
-
In a 50 mL reaction vessel, combine 10 mL of the 50 mM N-Ac-L-Tyr-OEt solution and 10 mL of the 500 mM H-Gly-NH2 solution.
-
Place the vessel in a temperature-controlled water bath or incubator set to 30°C and allow the mixture to equilibrate for 5 minutes.
-
Initiate the reaction by adding 1 mL of the 10 mg/mL α-chymotrypsin solution to the substrate mixture.
-
Incubate the reaction at 30°C with gentle agitation for 60 minutes.
-
Monitor the reaction progress by taking aliquots (e.g., 50 µL) at various time points (e.g., 0, 15, 30, 45, 60 minutes). Immediately quench the enzymatic activity in the aliquots by mixing with an equal volume of 1 M HCl before HPLC analysis.
-
After 60 minutes, terminate the entire reaction by adding 1 mL of 1 M HCl to lower the pH and inactivate the enzyme.
Workflow Diagram
Caption: Experimental workflow for the enzymatic synthesis.
Analytical Monitoring
The progress of the synthesis can be effectively monitored by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient | 5% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
Under these conditions, the starting material (N-Ac-L-Tyr-OEt), the desired product (N-Ac-Tyr-Gly-NH2), and the hydrolysis side-product (N-Ac-L-Tyr-OH) will be well-separated, allowing for quantification of the reaction yield.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | 1. Inactive enzyme. | Ensure proper storage and handling of the enzyme. Perform an activity assay using a standard substrate like N-Acetyl-L-tyrosine ethyl ester. |
| 2. Incorrect pH. | Verify the pH of the reaction buffer. α-Chymotrypsin activity is highly pH-dependent.[10] | |
| 3. Insufficient nucleophile concentration. | The ratio of synthesis to hydrolysis is dependent on the nucleophile concentration. Ensure the H-Gly-NH2 concentration is high. | |
| High Hydrolysis | 1. Low nucleophile concentration. | Increase the concentration of H-Gly-NH2 to outcompete water for the acyl-enzyme intermediate. |
| 2. Prolonged reaction time. | In kinetically controlled synthesis, the product can be slowly hydrolyzed over time. Optimize the reaction time to maximize product formation before significant hydrolysis occurs.[3][11] | |
| Precipitation in Reaction | 1. Low solubility of the product. | The formation of an insoluble product can drive the reaction to completion.[5][6] If this interferes with analysis, consider adding a small amount of a co-solvent like DMSO or acetonitrile. |
Conclusion
This application note outlines a reliable and efficient protocol for the α-chymotrypsin-catalyzed synthesis of H-Tyr-Gly-NH2. By employing a kinetically controlled strategy with an activated ester as the acyl donor and a high concentration of an amide nucleophile, high yields of the desired dipeptide can be achieved under mild, aqueous conditions. This method highlights the power of biocatalysis in modern peptide synthesis, offering a stereospecific and environmentally benign alternative to traditional chemical routes.
References
-
Glycinamide - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]
- Schellenberger, V., & Jakubke, H. D. (1991). Kinetic studies on the mechanism and the specificity of peptide semisynthesis catalyzed by the serine proteases alpha-chymotrypsin and beta-trypsin. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1079(1), 69–75.
- Mishima, K., Matsuyama, K., Baba, M., & Chidori, M. (2003). Enzymatic dipeptide synthesis by surfactant-coated alpha-chymotrypsin complexes in supercritical carbon dioxide. Biotechnology Progress, 19(2), 281–284.
-
Synthesis and Analysis of N-Acetyltyrosine-N-Ethyl Amide from N-Acetyl Yyrosine Ethyl Ester. (n.d.). OPUS. Retrieved February 21, 2026, from [Link]
-
Glycinamide hydrochloride (CAS 1668-10-6): Odor profile, Properties, & IFRA compliance. (n.d.). Good Scents Company. Retrieved February 21, 2026, from [Link]
- Cantacuzene, D., & Pascal, F. (1990). Peptide synthesis catalyzed by chymotrypsin in organic solvents. Journal of the Chemical Society, Perkin Transactions 1, (1), 1495–1499.
-
Alpha-Chymotrypsin. (n.d.). Biocyclopedia. Retrieved February 21, 2026, from [Link]
- Morihara, K., & Oka, T. (1977). alpha-Chymotrypsin as the catalyst for peptide synthesis. Biochemical Journal, 163(3), 531–542.
-
Glycinamide hydrochloride Nine Chongqing Chemdad Co. (n.d.). Chemdad. Retrieved February 21, 2026, from [Link]
- Straathof, A. J. J., Panke, S., & Schmid, A. (2002). Comparison of thermodynamically and kinetically controlled enzymatic synthesis reactions. Journal of Biotechnology, 94(1), 89–96.
-
Glycinamide hydrochloride | C2H7ClN2O | CID 2723639. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
- Kumar, D., & Bhalla, T. C. (2014). Recent Advances in Chemoenzymatic Peptide Syntheses. Molecules, 19(9), 13660–13680.
- Nakashima, K., Maruyama, T., Kamiya, N., & Goto, M. (2008). Catalytic activity of α-chymotrypsin in enzymatic peptide synthesis in ionic liquids.
-
Chymotrypsin - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]
- Morihara, K., & Oka, T. (1977). α-Chymotrypsin as the catalyst for peptide synthesis. Biochemical Journal, 163(3), 531–542.
-
Chymotrypsin – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 21, 2026, from [Link]
-
Thermodynamic vs. kinetic reaction control - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]
- CN102219706A - Method for preparing acetyl tyrosine ethyl ester monohydrate and product .... (n.d.). Google Patents.
-
N-Acetyl-L-tyrosine ethyl ester | C13H17NO4 | CID 13289. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
- Morihara, K., & Oka, T. (1977). alpha-Chymotrypsin as the catalyst for peptide synthesis. Biochemical Journal, 163(3), 531–542.
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]
-
Thermodynamic vs kinetic stability question. (2021, June 29). Reddit. Retrieved February 21, 2026, from [Link]
- Shieh, C. J., Ju, H. Y., & Chang, C. (2012). Solvent selection and optimization of α-chymotrypsin-catalyzed synthesis of N-Ac-Phe-Tyr-NH2 using mixture design and response surface methodology. Biotechnology Progress, 28(3), 693–699.
- Kasche, V., & Galunsky, B. (1995). Chymotrypsin-catalyzed peptide synthesis. Methods in Enzymology, 249, 435–448.
- So, J. E., Shin, J. S., Kim, Y. H., & Park, Y. H. (2005). Alpha-chymotrypsin-catalyzed peptide synthesis using N-protected D-amino acid carbamoylmethyl esters as acyl donors. Biotechnology Letters, 27(16), 1199–1203.
- Ju, H. Y., Too, J. R., Chang, C., & Shieh, C. J. (2009). Optimal alpha-chymotrypsin-catalyzed synthesis of N-Ac-Phe-Gly-NH(2). Journal of Agricultural and Food Chemistry, 57(2), 403–408.
Sources
- 1. Alpha-Chymotrypsin [biocyclopedia.com]
- 2. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alpha-Chymotrypsin as the catalyst for peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Kinetic studies on the mechanism and the specificity of peptide semisynthesis catalyzed by the serine proteases alpha-chymotrypsin and beta-trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Glycinamide - Wikipedia [en.wikipedia.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Solubility and Handling of L-Tyrosylglycinamide Hydrochloride
Abstract & Compound Profile
L-Tyrosylglycinamide hydrochloride (Tyr-Gly-NH2 · HCl) is a synthetic dipeptide amide often utilized as a substrate in enzymatic assays (e.g., for chymotrypsin or peptidylglycine alpha-amidating monooxygenase) or as a ligand in opioid receptor research.
Proper solubilization is critical for experimental reproducibility. While the hydrochloride salt form confers significant water solubility, the choice between Water and Dimethyl Sulfoxide (DMSO) depends heavily on the downstream application and stability requirements. This guide provides a comparative analysis and validated protocols for both solvent systems.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Detail |
| Compound Name | L-Tyrosylglycinamide hydrochloride |
| Sequence | H-Tyr-Gly-NH2[1][2][3] · HCl |
| Molecular Weight | ~273.7 g/mol (Free base ~237.2 + HCl ~36.5) |
| Physical State | White to off-white lyophilized powder |
| Polarity | Polar (Ionic salt form; Tyrosine has -OH and aromatic ring) |
| Isoelectric Point (pI) | ~5.7 (Theoretical for free base) |
Solubility Analysis: DMSO vs. Water[12]
Aqueous Solubility (Water/Buffer)
Status: Primary Solvent (Highly Soluble)
-
Mechanism: The hydrochloride salt form is ionic, allowing for rapid dissociation in aqueous media. The hydrophilic amide backbone and the charged N-terminus facilitate interaction with water molecules.
-
Solubility Limit: Generally >50 mg/mL in deionized water.
-
Advantages: Biocompatible; no solvent effects in biological assays; native environment for enzymatic reactions.
-
Critical Risk (Diketopiperazine Formation): Dipeptide amides are prone to cyclization (forming diketopiperazines, DKP) at neutral to basic pH. This reaction expels the amine and renders the peptide inactive.
DMSO Solubility
Status: Secondary Solvent (Good Solubility)
-
Mechanism: DMSO is a polar aprotic solvent that disrupts hydrogen bonding. It effectively solvates the tyrosine aromatic ring and the peptide backbone.
-
Solubility Limit: Generally >20 mg/mL .[5]
-
Advantages: Sterile (bacteriostatic); prevents microbial growth during storage; useful for high-concentration stocks if the final assay requires organic co-solvents.
-
Disadvantages: High freezing point (~18.5°C); hygroscopic (absorbs water from air); potential cytotoxicity in cell-based assays at >0.1% v/v.
-
Salt Effect: Occasionally, HCl salts dissolve slower in anhydrous DMSO than their free-base counterparts. Mild sonication or a "wetting" step (adding 5% water) may be required.
Comparative Summary
| Feature | Water (Milli-Q / Sterile) | DMSO (Anhydrous) |
| Solubility | Excellent (Recommended) | Good (Alternative) |
| Stability (Chemical) | Risk of hydrolysis/cyclization if pH > 6. | High stability if kept dry. |
| Stability (Microbial) | Low (prone to growth if non-sterile). | High (bacteriostatic). |
| Storage Temp | -20°C or -80°C. | -20°C (Liquid) or -80°C (Frozen). |
| Recommended For | Immediate use; Enzymatic assays. | Long-term library storage; Hydrophobic ligands. |
Decision Logic & Workflow
The following diagram illustrates the logic for selecting the appropriate solvent based on your experimental needs.
Figure 1: Decision matrix for solvent selection based on experimental application.
Validated Protocols
Protocol A: Preparation of Aqueous Stock (Recommended)
Best for: Enzymatic assays, immediate use, and applications sensitive to organic solvents.
-
Calculate: Determine the mass required for a 10 mM or 10 mg/mL stock.
-
Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) / 1000.
-
-
Weigh: Accurately weigh the peptide into a sterile microcentrifuge tube.
-
Solvent Selection: Use Sterile Milli-Q Water .
-
Critical Step: If the solution will be stored for >24 hours, use 0.1% Acetic Acid instead of pure water. This maintains a pH < 5, preventing DKP cyclization and hydrolysis [1].
-
-
Dissolution: Add 80% of the calculated solvent volume. Vortex gently for 10-20 seconds.
-
The solution should become clear immediately. If not, sonicate for 5 minutes in a water bath.
-
-
Finalize: Add remaining solvent to reach target volume.
-
Filtration (Optional): If sterility is crucial, pass through a 0.22 µm PVDF or PES syringe filter. (Note: Account for ~10-20 µL dead volume loss).
-
Storage: Aliquot immediately into single-use volumes (e.g., 50 µL). Flash freeze in liquid nitrogen and store at -80°C .
Protocol B: Preparation of DMSO Stock
Best for: Compound libraries, long-term storage, or when high concentrations (>50 mg/mL) are required.
-
Weigh: Weigh the peptide into a glass vial or polypropylene tube (DMSO compatible).
-
Solvent: Add Anhydrous DMSO (Grade ≥99.9%).
-
Tip: Use a fresh bottle of DMSO. Old DMSO absorbs water, which can hydrolyze the peptide over time.
-
-
Dissolution: Vortex vigorously.
-
Troubleshooting: If the HCl salt is stubborn, warm the solution to 37°C for 5 minutes or sonicate.
-
-
Inspection: Ensure no solid particles remain. The solution should be clear and colorless.
-
Storage: Aliquot into amber tubes (to protect Tyrosine from light oxidation). Store at -20°C .
-
Warning: DMSO freezes at ~18°C. Upon thawing, a precipitate may form. Always vortex and warm to RT before use to re-dissolve any micro-precipitates.
-
Troubleshooting & Stability Guide
| Issue | Cause | Solution |
| Cloudiness in Water | High concentration or impurities. | Sonicate for 5 mins. If persistent, add 1-2 drops of 10% Acetic Acid to ensure protonation. |
| Precipitate in Buffer | DKP Formation or pH shock. | Avoid dissolving directly in PBS (pH 7.4). Dissolve in water/acid first, then dilute into the assay buffer immediately before use. |
| Yellowing of Solution | Oxidation of Tyrosine. | Discard. Tyrosine can oxidize to quinones. Protect stocks from light and air (use Nitrogen purge if possible). |
| Insoluble in DMSO | Salt form aggregation. | Add 5% v/v sterile water to the DMSO to help dissociate the salt, then vortex. |
References
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. Link
-
Thermo Fisher Scientific. (n.d.). Peptide Handling Guidelines. Retrieved February 21, 2026. Link
-
PubChem. (n.d.). Glycinamide hydrochloride (Related Compound Data). National Library of Medicine. Retrieved February 21, 2026. Link
-
Cayman Chemical. (n.d.). General Peptide Solubility Guidelines. Retrieved February 21, 2026. Link
Sources
Application Notes & Protocols: H-Tyr-Gly-NH₂ as a Versatile Scaffold for Peptidomimetic Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the H-Tyr-Gly-NH₂ Scaffold
In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of molecules, bridging the gap between the high specificity of peptides and the favorable pharmacokinetic profiles of small molecules.[1][2] The design of effective peptidomimetics hinges on the selection of an appropriate scaffold—a core structure upon which chemical diversity can be systematically built. The dipeptide amide, H-Tyrosyl-Glycinamide (H-Tyr-Gly-NH₂), has emerged as a particularly advantageous scaffold for several key reasons:
-
Structural Simplicity and Versatility: H-Tyr-Gly-NH₂ provides a minimalist yet functionally rich starting point. It possesses three primary sites for chemical modification: the N-terminal amine of tyrosine, the phenolic hydroxyl group of the tyrosine side chain, and the C-terminal amide. This allows for a multi-pronged approach to diversification.
-
Biochemical Relevance: The tyrosine residue is a frequent component of pharmacophores, engaging in crucial interactions with biological targets.[3][4] Its aromatic ring and hydroxyl group can participate in π-π stacking, hydrogen bonding, and cation-π interactions.
-
Improved Metabolic Stability: Peptidomimetics are designed to have enhanced stability against proteolytic enzymes.[5] Modifications to the peptide backbone or the incorporation of non-natural amino acids can significantly increase the in vivo half-life of the resulting compounds.[6]
This guide provides a comprehensive overview of synthetic strategies and detailed protocols for leveraging the H-Tyr-Gly-NH₂ scaffold in the generation of diverse peptidomimetic libraries for drug discovery applications.
Strategic Approaches to H-Tyr-Gly-NH₂ Modification
The chemical functionalization of the H-Tyr-Gly-NH₂ scaffold can be systematically approached by targeting its key reactive sites. The choice of strategy will depend on the desired physicochemical properties and the intended biological target.
N-Terminal Modification: Tailoring Bioactivity and Pharmacokinetics
The N-terminal primary amine of tyrosine is a prime target for modification, offering a straightforward handle to introduce a wide array of functional groups.[7] N-terminal modification can influence a compound's solubility, membrane permeability, and resistance to aminopeptidases.[7]
Common N-Terminal Modifications:
-
Acylation: Introduction of acyl groups can modulate lipophilicity and hydrogen bonding capacity.
-
Alkylation: Reductive amination or direct alkylation can introduce steric bulk and remove the positive charge at physiological pH.
-
Sulfonylation: The addition of sulfonyl groups can introduce a stable, negatively charged moiety.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively, can introduce hydrogen bond donors and acceptors.
Tyrosine Side-Chain Functionalization: Probing Target Interactions
The phenolic hydroxyl group of the tyrosine side chain is a versatile site for modification, enabling the exploration of interactions within the target's binding pocket.[3]
Key Side-Chain Modifications:
-
Etherification: Williamson ether synthesis allows for the introduction of a wide range of alkyl and aryl substituents.
-
Esterification: Formation of esters can serve as a prodrug strategy or introduce new interaction points.
-
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can directly modify the aromatic ring, although these may require protection of other functional groups.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, can be employed on halogenated tyrosine derivatives to introduce complex molecular fragments.[8]
Backbone Modification: Enhancing Stability and Conformational Control
While more synthetically challenging, modification of the peptide backbone is a powerful strategy to create peptidomimetics with significantly enhanced proteolytic stability and constrained conformations.[9]
Backbone Modification Strategies:
-
N-Methylation: Methylation of the amide nitrogen can prevent enzymatic degradation and influence peptide conformation.[10]
-
Reduced Amide Bonds (Pseudopeptides): Reduction of the amide bond to an amine linkage removes the carbonyl group, altering the hydrogen bonding pattern and increasing flexibility.
-
Aza-peptides: Replacement of the α-carbon with a nitrogen atom can introduce unique conformational constraints.
-
Heterocycle Incorporation: The use of heterocyclic scaffolds can mimic peptide turns and other secondary structures, providing a rigid framework for the presentation of side chains.[11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key modifications of the H-Tyr-Gly-NH₂ scaffold. These protocols are designed to be self-validating, with in-process checks and characterization steps.
General Materials and Methods
-
Reagents: All reagents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted.
-
Solvents: Anhydrous solvents should be used for reactions sensitive to moisture.
-
Chromatography: Flash column chromatography should be performed using silica gel (230-400 mesh).[12]
-
Analytical Techniques: Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates with visualization by UV light and/or appropriate staining reagents. Product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[12][13] Purification of final compounds is typically achieved by preparative high-performance liquid chromatography (HPLC).[12]
Protocol 1: N-Terminal Acylation of H-Tyr-Gly-NH₂ with 3-Indolylpropionic Acid
This protocol describes the coupling of an indole-containing carboxylic acid to the N-terminus of the scaffold, a common motif in pharmacologically active compounds.
Workflow Diagram:
Caption: Workflow for N-terminal acylation.
Materials:
-
H-Tyr-Gly-NH₂
-
3-Indolylpropionic acid
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of H-Tyr-Gly-NH₂ (1.0 eq) and 3-indolylpropionic acid (1.1 eq) in anhydrous DMF, add HOBt (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIC (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired N-acylated peptidomimetic.
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: O-Alkylation of the Tyrosine Side Chain
This protocol details the etherification of the phenolic hydroxyl group of a protected H-Tyr-Gly-NH₂ derivative.
Workflow Diagram:
Caption: Workflow for O-alkylation of the tyrosine side chain.
Materials:
-
N-Boc-Tyr-Gly-NH₂ (N-terminally protected starting material)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
C18 reverse-phase silica for HPLC
Procedure:
-
O-Alkylation:
-
To a solution of N-Boc-Tyr-Gly-NH₂ (1.0 eq) in acetone, add K₂CO₃ (3.0 eq) and benzyl bromide (1.5 eq).
-
Heat the mixture to reflux and stir for 8-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-Tyr(O-benzyl)-Gly-NH₂.
-
-
N-Terminal Deprotection:
-
Dissolve the purified N-Boc-Tyr(O-benzyl)-Gly-NH₂ in a solution of 20-50% TFA in DCM.
-
Stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product as a TFA salt.
-
Purify the final compound by preparative reverse-phase HPLC.
-
Characterization and Data Analysis
Thorough characterization of newly synthesized peptidomimetics is crucial to confirm their identity, purity, and structural integrity.
| Analytical Technique | Purpose | Expected Observations for a Successful Synthesis |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Appearance of new signals corresponding to the added functional groups (e.g., aromatic protons of the benzyl group in O-alkylation). Shifts in existing signals (e.g., α-protons) upon modification. |
| ¹³C NMR | Confirmation of the carbon skeleton and functional groups. | Appearance of new carbon signals corresponding to the introduced moieties. |
| HRMS | Determination of the exact mass and confirmation of the elemental composition. | The measured mass should be within 5 ppm of the calculated theoretical mass for the desired product. |
| Preparative HPLC | Final purification and assessment of purity. | A single, sharp peak in the chromatogram, typically with >95% purity as determined by peak area integration. |
Applications in Drug Discovery
Peptidomimetics derived from the H-Tyr-Gly-NH₂ scaffold have found applications in a wide range of therapeutic areas due to their ability to mimic the structure and function of endogenous peptides while exhibiting improved pharmacological properties.[2]
-
Opioid Receptor Modulation: The Tyr-Gly motif is a core component of endogenous opioid peptides (enkephalins). Modifications to this scaffold have been extensively explored to develop potent and selective analgesics with reduced side effects.[14]
-
Anticancer Agents: Tyrosine kinase inhibitors are a major class of anticancer drugs. Peptidomimetics incorporating tyrosine or its analogs can be designed to target the ATP-binding site of these enzymes.[15]
-
Inhibition of Protein-Protein Interactions (PPIs): Many disease-related PPIs are mediated by short peptide sequences. H-Tyr-Gly-NH₂-based peptidomimetics can be designed to mimic these sequences and disrupt the pathogenic interactions.[13]
Conclusion
The H-Tyr-Gly-NH₂ dipeptide amide is a powerful and versatile scaffold for the synthesis of peptidomimetic libraries. Its readily modifiable functional groups allow for systematic exploration of chemical space, leading to the discovery of novel therapeutic agents with enhanced stability, bioavailability, and target selectivity. The protocols and strategies outlined in this guide provide a solid foundation for researchers to embark on the design and synthesis of innovative peptidomimetics for a wide range of drug discovery programs.
References
-
Figliozzi, G. M., Goldsmith, R., & Zuckermann, R. N. (1996). Synthesis of N-substituted glycine peptoid libraries. Methods in enzymology, 267, 437-447. [Link]
-
Ugi, I., Domling, A., & Horl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(4), 115-122. [Link]
-
Zhang, L., & Li, Z. (2023). Research progress on chemical modifications of tyrosine residues in peptides and proteins. Biotechnology and Bioengineering. [Link]
-
IISER Pune. (n.d.). Synthesis of Non-natural amino acids containing Peptidomimetics. [Link]
-
Chakraborty, A., & Adhikari, T. (2021). The Concept of Peptide Synthesis in Pharmaceutical Organic Chemistry to Synthesize Peptidomimetics: A Mini Review. ResearchGate. [Link]
-
Wasielewski, M. (2023). Modification of Peptides and Proteins. EPFL. [Link]
-
Evanno, L., et al. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. [Link]
-
Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]
-
Banerjee, R., & Chakrabarti, P. (2021). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 12(1), 84-98. [Link]
- Hutton Group. (n.d.).
-
Fischer, G. (2007). Development of a Peptidomimetic Ligand for Efficient Isolation and Purification of Factor VIII via Affinity Chromatography. Journal of Medicinal Chemistry, 50(19), 4681-4689. [Link]
-
Yılmaz, Ö., et al. (2023). Novel peptidomimetics: synthesis, characterization, and molecular modeling studies. ARKIVOC, 2023(7), 1-14. [Link]
-
Van der Veken, P., et al. (2005). Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using 4-amino-2-benzazepin-3-one scaffold. Journal of Peptide Research, 66(4), 222-230. [Link]
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. [Link]
-
JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. [Link]
-
ISF College of Pharmacy Moga. (2018). Peptidomimetics. [Link]
-
Chen, Y., et al. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Nature Communications, 11(1), 2731. [Link]
-
Rasheed, A., & Kumar, C. K. A. (2010). Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 804-811. [Link]
-
Wrobel, D., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. [Link]
-
Li, J., et al. (2022). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters, 33(1), 61-70. [Link]
-
Research and Reviews. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. [Link]
-
Lenci, E., & Trabocchi, A. (2020). Peptidomimetics, a synthetic tool of drug discovery. Molecules, 25(3), 481. [Link]
-
El Guerdaoui, A., & El Gridani, A. (2026). Molecules: Application on N-Formyl-Glycine-L-Tyrosine-Glycine N-Amide Tripeptide Model. Der Pharma Chemica. [Link]
-
Wrobel, D., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals (Basel, Switzerland), 14(5), 449. [Link]
-
Brandhofer, T., et al. (2021). Tyrosine and Drug-like Late-stage Benzylic Functionalization via Photoredox Catalysis. Research Square. [Link]
-
Brune, K. D., et al. (2021). N-Terminal Modification of Gly-His-tagged Proteins with Azidogluconolactone. ChemBioChem, 22(14), 2423-2428. [Link]
-
Current Topics in Medicinal Chemistry. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]
-
Wang, C., et al. (2020). Design, synthesis and biological evaluation of tyrosine derivatives as Mcl-1 inhibitors. European Journal of Medicinal Chemistry, 191, 112142. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. rroij.com [rroij.com]
- 3. Research progress on chemical modifications of tyrosine residues in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis of peptidomimetic combinatorial libraries through successive amide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apply to Synthesis of Non-natural amino acids containing Peptidomimetics - IISER Pune [iiserpune.ac.in]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and biological evaluation of tyrosine derivatives as Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting H-Tyr-Gly-NH2.HCl solubility issues in PBS buffer
This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering solubility challenges with the dipeptide H-Tyr-Gly-NH2.HCl in Phosphate-Buffered Saline (PBS). Our approach is grounded in the fundamental principles of peptide chemistry to empower you with the rationale behind each troubleshooting step.
Understanding the Solubility of H-Tyr-Gly-NH2.HCl
The solubility of any peptide is a complex interplay of its amino acid composition, overall charge, and the physicochemical properties of the solvent.[1][2] H-Tyr-Gly-NH2.HCl is a relatively short dipeptide, which generally favors solubility.[2][3] However, the presence of a tyrosine residue introduces a hydrophobic phenolic side chain, which can negatively impact aqueous solubility, particularly at neutral pH.[2][4]
The peptide is supplied as a hydrochloride (HCl) salt, which enhances its initial solubility in aqueous solutions. The N-terminal amine group is protonated, contributing a positive charge. The C-terminus is an amide (-NH2), which is neutral. The key to its solubility behavior lies in the ionization state of the tyrosine side chain and the N-terminal amine.
Here's a breakdown of the ionizable groups in H-Tyr-Gly-NH2.HCl:
| Group | Type | Approximate pKa | Charge at pH 7.4 |
| N-terminal α-amino | Basic | ~8.0 | Positive (+) |
| Tyrosine phenolic hydroxyl | Acidic | ~10.0 | Neutral |
| C-terminal amide | Neutral | N/A | Neutral |
At a typical PBS pH of 7.4, the N-terminal amine is predominantly protonated (positively charged), while the tyrosine side chain is neutral. This gives the peptide a net positive charge, which generally aids in solubility in aqueous buffers.[5] However, issues can still arise due to the hydrophobic nature of the tyrosine residue and potential intermolecular interactions.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common solubility problems encountered when preparing solutions of H-Tyr-Gly-NH2.HCl in PBS.
Q1: My H-Tyr-Gly-NH2.HCl is not dissolving completely in PBS at pH 7.4. What should I do first?
A1: Initial insolubility is often due to the kinetics of dissolution. Before attempting more complex solutions, ensure you have followed best practices for peptide reconstitution:
-
Equilibrate to Room Temperature: Always allow the lyophilized peptide vial to warm to room temperature before opening.[2] This prevents condensation of atmospheric moisture, which can affect the peptide's stability and solubility.[6]
-
Use High-Quality Water: Start by attempting to dissolve the peptide in a small amount of sterile, deionized water before adding it to the final PBS buffer.[7] Salts in the buffer can sometimes hinder initial solubility.[7]
-
Mechanical Agitation: Gentle vortexing and sonication can significantly aid in dissolving the peptide.[6][8] Sonication helps break up peptide aggregates.[8] If the solution remains cloudy or contains visible particles after these steps, the peptide is likely suspended, not dissolved.[8]
Q2: I've tried vortexing and sonication, but the peptide still won't dissolve. What's the next step?
A2: If mechanical methods fail, the next logical step is to adjust the pH of the solution. Since H-Tyr-Gly-NH2.HCl has a net positive charge at neutral pH, slightly lowering the pH can further increase its positive charge and enhance solubility.
-
Acidification: Add a small volume of dilute (1-10%) acetic acid dropwise to your peptide solution.[5][9] Acetic acid is generally well-tolerated in many biological assays.[10] For more stubborn solubility issues, a very small amount of trifluoroacetic acid (TFA) can be used, but be mindful of its potential to interfere with downstream applications.[4][5]
Q3: What if adjusting the pH doesn't work or is not compatible with my experiment?
A3: If pH adjustment is not an option, consider the use of a co-solvent. Organic solvents can help to disrupt the hydrophobic interactions that may be causing the peptide to aggregate.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and general compatibility with cell-based assays at low concentrations (typically <1%).[4][11] Other options include dimethylformamide (DMF), acetonitrile, or ethanol.[10][12]
-
Proper Technique: First, dissolve the peptide in a minimal amount of the organic solvent.[13] Then, slowly add this stock solution dropwise to your vigorously stirring PBS buffer.[8] This method helps to avoid localized high concentrations of the peptide that can lead to precipitation.[8]
Q4: Can temperature be used to improve the solubility of H-Tyr-Gly-NH2.HCl?
A4: Yes, gentle warming can increase the kinetic energy of the solvent molecules and promote the dissolution of the peptide.[12][14]
-
Procedure: Warm the solution to a temperature no higher than 40°C.[12] It is crucial to monitor the process carefully, as excessive heat can lead to peptide degradation.[14]
Q5: I managed to dissolve the peptide, but it precipitated out of solution over time. How can I prevent this?
A5: Peptide precipitation upon storage can be due to several factors, including saturation, temperature changes, or interactions with the storage container.
-
Storage Conditions: For long-term storage, it is best to store peptides as a lyophilized powder at -20°C.[6] If you must store the peptide in solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[9]
-
Container Material: Peptides can adhere to glass surfaces.[15] Using polypropylene tubes can help to minimize this non-specific binding.[15]
-
Buffer Composition: While PBS is widely used, its ionic strength can sometimes contribute to the "salting out" of peptides.[12] If precipitation persists, consider preparing the peptide stock in sterile water and then diluting it into your PBS-containing experimental medium just before use.
Experimental Protocols
Protocol 1: Standard Reconstitution of H-Tyr-Gly-NH2.HCl in PBS
-
Allow the vial of lyophilized H-Tyr-Gly-NH2.HCl to equilibrate to room temperature.
-
Add a small volume of sterile, deionized water to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently vortex the vial. If the peptide is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[3]
-
Visually inspect the solution for any cloudiness or particulates.
-
If the solution is clear, slowly add the desired volume of the stock solution to your PBS (pH 7.4) while gently vortexing.
-
Centrifuge the final solution to pellet any undissolved peptide before use.[4]
Protocol 2: Reconstitution using pH Adjustment
-
Follow steps 1 and 2 of Protocol 1.
-
If the peptide is not fully dissolved, add 10% acetic acid dropwise while vortexing until the solution becomes clear.
-
Slowly add this acidified stock solution to your PBS buffer.
-
If necessary, adjust the final pH of your working solution with dilute NaOH, being careful not to cause the peptide to precipitate.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for H-Tyr-Gly-NH2.HCl solubility.
References
- Vertex AI Search. (n.d.). Peptide Solubilization.
- Vertex AI Search. (n.d.). Guidelines for Peptide Dissolving.
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
- Vertex AI Search. (2024, December 2). What Factors Determine Peptide Solubility?
- LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?
- Vertex AI Search. (n.d.). General Guide for Dissolving Peptides.
- Agrisera. (n.d.). How to dissolve a peptide?
- Dynamic Biosensors. (n.d.). What should I consider when working with peptides?
- Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling.
- Vertex AI Search. (n.d.). Peptide solubility guidelines.
- ResearchGate. (2024, January 7). What can I do if a peptide won't go in solution in a biological assay?
- Waters Blog. (2020, February 6). Overcoming 5 Peptide Bioanalysis Sample Prep Challenges.
- Advanced Peptides. (n.d.). Solubility Guidance.
- Bio-Synthesis. (n.d.). Peptide solubility guidelines.
- Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis.
Sources
- 1. lifetein.com [lifetein.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. jpt.com [jpt.com]
- 5. biobasic.com [biobasic.com]
- 6. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 7. Solubility Guidance — Advanced Peptides [advancedpeptides.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. What should I consider when working with peptides? – Dynamic Biosensors [dynamic-biosensors.com]
- 12. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 13. agrisera.com [agrisera.com]
- 14. reta-peptide.com [reta-peptide.com]
- 15. Overcoming 5 Peptide Bioanalysis Sample Prep Challenges | Waters Blog [waters.com]
Minimizing hydrolysis byproducts in H-Tyr-Gly-NH2 synthesis
<_ A_-1>
Welcome to the technical support guide for the synthesis of H-Tyr-Gly-NH2. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this dipeptide amide, with a primary focus on minimizing the formation of hydrolysis byproducts. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure the integrity and success of your synthesis.
Introduction: The Challenge of Hydrolysis in Peptide Synthesis
The synthesis of H-Tyr-Gly-NH2, a seemingly straightforward dipeptide amide, presents a common yet critical challenge: the premature hydrolysis of activated esters or the final peptide product. Hydrolysis introduces impurities that are often difficult to separate from the target peptide, leading to reduced yields and compromised purity. Understanding the mechanisms of hydrolysis is paramount to developing effective strategies for its prevention.
Hydrolysis can occur at two key stages:
-
During the coupling reaction: The activated carboxylic acid of the incoming amino acid is susceptible to nucleophilic attack by water present in the reaction medium. This leads to the regeneration of the carboxylic acid and a failed coupling attempt.
-
During workup and purification: The final peptide amide can be hydrolyzed if exposed to acidic or basic conditions for prolonged periods, especially at elevated temperatures.
This guide will equip you with the knowledge and techniques to effectively minimize these unwanted side reactions.
Troubleshooting Guide: Minimizing Hydrolysis Byproducts
This section addresses specific issues you may encounter during the synthesis of H-Tyr-Gly-NH2 in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My final product contains a significant amount of H-Tyr-OH. What is the likely cause and how can I prevent it?
A1: The presence of H-Tyr-OH as a major byproduct strongly indicates hydrolysis of the activated tyrosine intermediate before it has a chance to couple with Gly-NH2. This is a common issue, particularly when using carbodiimide coupling reagents like DCC or EDC in the presence of residual moisture.
Root Cause Analysis:
-
Incomplete Drying of Reagents and Solvents: Water is a nucleophile that can compete with the amino group of Gly-NH2 in attacking the activated carboxyl group of Fmoc-Tyr(tBu)-OH.
-
Slow Coupling Kinetics: If the coupling reaction is slow, the activated intermediate has a longer lifetime in the reaction mixture, increasing the probability of hydrolysis.
Troubleshooting Steps & Scientific Rationale:
-
Ensure Anhydrous Conditions:
-
Action: Thoroughly dry all glassware. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Dry your starting materials, Fmoc-Tyr(tBu)-OH and Gly-NH2, under vacuum.
-
Rationale: Minimizing the concentration of water, a competing nucleophile, will favor the desired aminolysis reaction over hydrolysis.
-
-
Optimize Your Coupling Strategy:
-
Action: Switch to a more efficient coupling reagent system. While carbodiimides are cost-effective, uronium or phosphonium salt-based reagents like HATU or PyBOP often provide faster and more complete coupling, reducing the time the activated species is exposed to potential hydrolysis.[1]
-
Rationale: Reagents like HATU form highly reactive intermediates that couple rapidly with the amine, outcompeting the hydrolysis reaction.[2][3]
-
-
Utilize Coupling Additives:
-
Action: Always use an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) with your carbodiimide.[2][4][5]
-
Rationale: These additives react with the initial O-acylisourea intermediate to form an active ester.[5] This active ester is more stable towards hydrolysis than the O-acylisourea but still highly reactive towards the amine, effectively minimizing the hydrolysis side reaction.[2][6]
-
Q2: I'm observing a byproduct with the mass of Gly-OH in my crude product. What could be the source of this impurity?
A2: The presence of Gly-OH suggests that the C-terminal amide of your starting material, Gly-NH2, or the final product, H-Tyr-Gly-NH2, is being hydrolyzed.
Root Cause Analysis:
-
Harsh Deprotection Conditions: If you are using a Boc-protection strategy for tyrosine, the final cleavage from the resin and deprotection of side chains with strong acids like HF can lead to some amide hydrolysis. In an Fmoc-based strategy, prolonged exposure to the acidic cleavage cocktail can also cause this issue.
-
Workup and Purification pH: Maintaining a neutral or slightly acidic pH during aqueous workup and purification is crucial. Basic conditions can promote the hydrolysis of the amide bond.[7][8]
Troubleshooting Steps & Scientific Rationale:
-
Optimize Final Cleavage/Deprotection:
-
Action: Minimize the duration of the final acid cleavage step. Ensure your cleavage cocktail contains appropriate scavengers to trap reactive cations that could promote side reactions.[9][10][11][12] For H-Tyr-Gly-NH2, a standard cleavage cocktail like TFA/TIS/H2O (95:2.5:2.5) should be sufficient.[13]
-
Rationale: Reducing the exposure time to strong acid minimizes the opportunity for acid-catalyzed hydrolysis of the C-terminal amide.[7][14]
-
-
Control pH During Purification:
-
Action: When preparing your crude peptide for RP-HPLC, dissolve it in a solution containing a small amount of acid (e.g., 0.1% TFA in water/acetonitrile).[15][16] This ensures the peptide remains protonated and less susceptible to base-catalyzed hydrolysis.
-
Rationale: The amide bond is more stable under mildly acidic conditions compared to neutral or basic conditions where hydroxide ions can act as potent nucleophiles, leading to hydrolysis.[7][8]
-
Q3: My coupling reaction seems to stall, and I get low yields of the desired peptide. Could hydrolysis be a contributing factor?
A3: Yes, hydrolysis of the activated amino acid is a primary reason for incomplete or stalled coupling reactions.
Root Cause Analysis:
-
Hydrolysis of the Activated Species: As discussed in Q1, if the activated Fmoc-Tyr(tBu)-OH is hydrolyzed back to its carboxylic acid form, it can no longer participate in the coupling reaction. This effectively reduces the concentration of one of the reactants, leading to a lower yield.
-
Steric Hindrance: While less of an issue for glycine, bulky protecting groups on tyrosine can sometimes slow down the coupling reaction, giving more time for hydrolysis to occur.[17]
Troubleshooting Steps & Scientific Rationale:
-
In-Situ Activation:
-
Action: Mix the Fmoc-Tyr(tBu)-OH, coupling additive (HOBt or OxymaPure), and Gly-NH2 together before adding the coupling reagent (e.g., DIC or EDC).
-
Rationale: This "in-situ" activation ensures that the amine nucleophile is immediately available to react with the activated ester as it is formed, maximizing the chances of peptide bond formation over hydrolysis.
-
-
Monitor the Reaction:
-
Action: Perform a small-scale test reaction and monitor its progress using a technique like a Kaiser test (for solid-phase synthesis) or thin-layer chromatography (TLC) (for solution-phase).
-
Rationale: Monitoring the reaction will help you determine the optimal coupling time. Over-extending the reaction time unnecessarily can increase the likelihood of side reactions, including hydrolysis.
-
-
Re-evaluate Protecting Groups:
-
Action: For the synthesis of H-Tyr-Gly-NH2, a tert-butyl (tBu) protecting group for the tyrosine side-chain hydroxyl is standard and generally does not cause significant steric hindrance.[18][19] Ensure you are using the appropriate protecting group strategy for your chosen synthesis method (Fmoc or Boc).[19]
-
Rationale: A well-chosen, stable protecting group prevents side reactions at the tyrosine hydroxyl group without significantly impeding the main coupling reaction.[18][20][21]
-
Visualizing the Problem: The Hydrolysis Pathway
The following diagram illustrates the competing reactions during the coupling step, highlighting the undesirable hydrolysis pathway.
Sources
- 1. jpt.com [jpt.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. renyi.hu [renyi.hu]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. biotage.com [biotage.com]
- 18. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 19. peptide.com [peptide.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Protection of tyrosine in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: H-Tyr-Gly-NH2.HCl Stability in Cell Culture
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the stability of H-Tyr-Gly-NH2.HCl in cell culture applications. We will explore the factors influencing its degradation, offer troubleshooting solutions for common experimental issues, and provide validated protocols for stability assessment.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the use and stability of H-Tyr-Gly-NH2.HCl.
Q1: What is H-Tyr-Gly-NH2.HCl and why is it used in cell culture?
H-Tyr-Gly-NH2.HCl, or Tyrosyl-Glycinamide hydrochloride, is a chemically synthesized dipeptide. It is frequently used in chemically defined cell culture media as a highly soluble and stable source of the amino acid L-Tyrosine.[1] L-Tyrosine is essential for cellular metabolism and protein synthesis but has very poor solubility in neutral pH solutions, which can lead to precipitation and instability in concentrated media feeds.[1][2][3] Dipeptides like H-Tyr-Gly-NH2 have significantly higher solubility (up to 250-fold greater than free tyrosine), ensuring a consistent and bioavailable supply of tyrosine to cultured cells without the risk of precipitation.[1]
Q2: What are the primary factors that affect the stability of H-Tyr-Gly-NH2.HCl in solution?
The stability of any peptide in solution is influenced by a combination of intrinsic and extrinsic factors.[4] For H-Tyr-Gly-NH2.HCl, the key factors are:
-
pH: The peptide bond is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions.[5] Extreme pH values outside the optimal range of 5-7 can accelerate the cleavage of the bond between Tyrosine and Glycine.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.[5] Therefore, storing stock solutions at lower temperatures (4°C for short-term, -20°C or -80°C for long-term) is critical.[6]
-
Enzymatic Degradation: Cell culture media, especially when supplemented with serum (e.g., Fetal Bovine Serum), contains proteases and peptidases that can enzymatically cleave the peptide bond.[4][5] Additionally, cells themselves can secrete proteases into the medium.[7]
-
Oxidation: The tyrosine residue, with its phenolic side chain, is susceptible to oxidative degradation, particularly in the presence of metal ions or reactive oxygen species (ROS) that can be generated in culture media.[8][9]
Q3: How does the stability of lyophilized H-Tyr-Gly-NH2.HCl compare to its stability in solution?
In its lyophilized (powder) form, H-Tyr-Gly-NH2.HCl is significantly more stable than when in solution.[8] As a dry powder stored at -20°C away from light and moisture, it can remain stable for years.[6] Once dissolved, its shelf-life is limited due to the potential for hydrolysis, oxidation, and microbial contamination.[8][10] To maximize stability in solution, it is best practice to prepare concentrated stock solutions in sterile buffer (pH 5-6), divide them into single-use aliquots, and store them frozen at -20°C or colder.[6][10]
Q4: What are the expected degradation pathways for H-Tyr-Gly-NH2.HCl in a cell culture environment?
There are two primary degradation pathways in a cell culture setting:
-
Chemical Hydrolysis: This is the non-enzymatic cleavage of the peptide bond between Tyrosine and Glycine, yielding free L-Tyrosine and Glycinamide. This process is accelerated by non-optimal pH and elevated temperatures.[11]
-
Enzymatic Hydrolysis: This is the cleavage of the peptide bond by peptidases present in the media (often from serum) or secreted by the cells.[7][12] This is typically the most significant degradation pathway in serum-containing cultures. Some cells can also internalize the dipeptide and cleave it intracellularly.[13]
The diagram below illustrates these potential degradation routes.
Caption: Potential degradation pathways for H-Tyr-Gly-NH2.HCl in cell culture.
Q5: Does the presence of serum (e.g., FBS) impact peptide stability?
Yes, profoundly. Serum is a complex mixture of proteins, hormones, and enzymes, including a variety of proteases and peptidases.[4] These enzymes can readily degrade peptides. Therefore, the stability of H-Tyr-Gly-NH2.HCl is expected to be significantly lower in serum-containing media compared to serum-free media. When troubleshooting stability, the presence and concentration of serum is a critical variable to consider.
Part 2: Troubleshooting Guide
Unexpected or inconsistent experimental results can often be traced back to the degradation of a key media component. This table provides a guide to diagnosing and resolving issues related to H-Tyr-Gly-NH2.HCl stability.
| Observed Problem | Potential Cause(s) | Recommended Solution & Investigation |
| Inconsistent cell growth, viability, or productivity between experiments. | 1. Peptide Degradation: The stock solution or final medium has lost potency due to degradation over time.[5] 2. Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution has accelerated degradation. | Solution: • Always prepare fresh working medium from a recently thawed aliquot of stock solution. • Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[6] Investigation: • Conduct a stability study using the protocol provided in Part 3 to determine the peptide's half-life in your specific medium and storage conditions. |
| Precipitate forms in the medium upon addition of the peptide or during incubation. | 1. Low Solubility of Degradation Product: Free L-Tyrosine, a product of hydrolysis, has very low solubility at neutral pH and may precipitate if it accumulates. 2. pH Shift: The peptide stock solution was prepared at an extreme pH and was not adequately buffered upon addition to the medium. | Solution: • Ensure the final concentration of the peptide does not exceed its solubility limit under your specific culture conditions. • Prepare stock solutions in a buffer compatible with your cell culture medium. • Filter-sterilize the final medium after the addition of all components. |
| Decreased peptide concentration detected over time (via HPLC/LC-MS). | 1. Enzymatic Degradation: Proteases/peptidases from serum or secreted by cells are cleaving the peptide.[4][7] 2. Chemical Hydrolysis: The pH and temperature of the culture environment are promoting non-enzymatic cleavage. 3. Adsorption: The peptide may be adsorbing to the surface of the culture vessel or tubing.[10] | Solution: • If possible, switch to a serum-free medium formulation. • Consider using peptide analogs with modified bonds or D-amino acids to increase resistance to enzymatic degradation, though cytotoxicity should be evaluated.[14] Investigation: • Run parallel stability studies in media with and without serum, and with and without cells, to isolate the cause of degradation. |
Part 3: Experimental Protocols
To ensure experimental accuracy and reproducibility, it is essential to handle the peptide correctly and, if necessary, empirically determine its stability under your specific conditions.
Protocol 1: Preparation and Storage of H-Tyr-Gly-NH2.HCl Stock Solution
This protocol describes the standard procedure for preparing a sterile, concentrated stock solution.
-
Pre-dissolution: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation and moisture contamination.[6]
-
Weighing: Aseptically weigh the desired amount of lyophilized peptide powder in a sterile environment (e.g., a laminar flow hood).
-
Dissolution: Dissolve the peptide in a sterile, high-quality solvent. For most applications, sterile cell culture-grade water or a buffered solution (e.g., PBS, HEPES) at pH 5-7 is recommended.[10] To prepare a 100 mM stock solution of H-Tyr-Gly-NH2.HCl (MW = 273.7 g/mol ), dissolve 27.37 mg in 1 mL of solvent.
-
Solubilization Aid: If solubility is an issue, gentle vortexing or sonication can be used.[6] Avoid aggressive heating.
-
Sterile Filtration: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile container to remove any potential microbial contaminants.
-
Aliquoting: Dispense the sterile stock solution into single-use, sterile cryovials. The volume of each aliquot should be convenient for a single experiment to avoid repeated freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the peptide name, concentration, and date of preparation. Store immediately at -20°C or -80°C for long-term stability.
Protocol 2: Assessing Peptide Stability in Cell Culture Media via HPLC
This protocol provides a framework for quantifying the concentration of H-Tyr-Gly-NH2.HCl over time in your specific cell culture medium. High-Performance Liquid Chromatography (HPLC) is a standard method for this analysis.[15][16]
Caption: Experimental workflow for assessing peptide stability via HPLC.
Methodology:
-
Preparation: Prepare the complete cell culture medium to be tested (e.g., DMEM + 10% FBS). Prepare a control batch of medium without the peptide.
-
Spiking: Add the H-Tyr-Gly-NH2.HCl stock solution to the test medium to achieve the final desired working concentration. Mix thoroughly.
-
Time Zero (T=0) Sample: Immediately after mixing, remove an aliquot (e.g., 1 mL) of the peptide-containing medium. To stop any potential degradation, "quench" the sample by adding a small volume of acid (e.g., 10 µL of acetic acid) and immediately freeze it at -80°C.[7] This sample represents 100% of the initial peptide concentration.
-
Incubation: Place the remaining peptide-containing medium (and the peptide-free control medium) in a standard cell culture incubator (37°C, 5% CO₂).
-
Time-Course Sampling: At predetermined time points (e.g., 4, 8, 12, 24, 48, and 72 hours), remove an aliquot from the incubated medium, quench it in the same manner as the T=0 sample, and store it at -80°C.[7]
-
HPLC Analysis:
-
Thaw all collected samples (including T=0 and controls).
-
Centrifuge the samples to pellet any precipitates and transfer the supernatant for analysis.
-
Analyze the samples using a validated reverse-phase HPLC (RP-HPLC) method with UV detection (e.g., at 220 nm or 280 nm for the tyrosine residue).[11][17] A C18 column is typically suitable.
-
A standard curve prepared with known concentrations of H-Tyr-Gly-NH2.HCl should be run to ensure accurate quantification.
-
-
Data Analysis:
-
Integrate the peak area corresponding to H-Tyr-Gly-NH2.HCl for each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide versus time to visualize the degradation kinetics and calculate the peptide's half-life under your specific experimental conditions.
-
This empirical data is invaluable for designing robust experiments and ensuring the intended concentration of the active peptide is present throughout the culture period.
References
- Vertex AI Search. (n.d.). Peptide Stability: How Long Do Peptides Last?
- Allied Academies. (2023, April 25). Improving peptide stability: Strategies and applications.
- National Center for Biotechnology Information. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH.
- Sigma-Aldrich. (n.d.). Peptide Stability and Potential Degradation Pathways.
- Digital CSIC. (n.d.). Strategies to stabilize cell penetrating peptides for in vivo application.
- ResearchGate. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture.
- National Center for Biotechnology Information. (n.d.). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. PMC - NIH.
- Semantic Scholar. (1994). Glutamine-based dipeptides are utilized in mammalian cell culture by extracellular hydrolysis catalyzed by a specific peptidase.
- ACS Macro Letters. (2023). Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments.
- ACS Publications. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering.
- ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
- Sigma-Aldrich. (n.d.). Innovative Chemicals for Process Intensification in Cell Culture Media.
- NIBSC. (n.d.). Peptide Storage.
- ChemPep. (n.d.). Peptide Storage & Handling.
- Evonik. (2025). Bioprocess intensification with peptide-based cell culture media optimization using tyrosine and cysteine dipeptides.
- PubMed. (2012). Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability.
- ResearchGate. (n.d.). Stability of concentrated feed medium with various tyrosine additions.
- US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
- Oxford Academic. (2026). Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions.
- Caisson Labs. (n.d.). L-Tyrosine in Cell Culture.
- PMC - NIH. (n.d.). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods.
Sources
- 1. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. digital.csic.es [digital.csic.es]
- 5. alliedacademies.org [alliedacademies.org]
- 6. chempep.com [chempep.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jpt.com [jpt.com]
- 9. evonik.com [evonik.com]
- 10. NIBSC - Peptide Storage [nibsc.org]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. usp.org [usp.org]
Validation & Comparative
Technical Guide: Mass Spectrometry (ESI-MS) Fragmentation of H-Tyr-Gly-NH2
[1][2]
Executive Summary
This guide provides a comprehensive analysis of the electrospray ionization (ESI) fragmentation patterns of the dipeptide amide H-Tyr-Gly-NH2 .[][2] Designed for researchers in peptide therapeutics and metabolomics, this document moves beyond basic spectral assignment to explore the mechanistic causality of fragmentation.
Key Insight: The successful identification of H-Tyr-Gly-NH2 relies critically on detecting the low-mass y1 ion (m/z 75.05) and the Tyrosine immonium ion (m/z 136.07) .[][2] Standard Ion Trap CID often fails to detect the y1 ion due to the "1/3rd Rule" (low-mass cutoff), making Beam-type collision-induced dissociation (HCD or Q-TOF) the superior alternative for this specific molecule.[][2]
Part 1: The Molecule & ESI Characteristics
Before analyzing fragmentation, we must establish the theoretical basis for the precursor ion. H-Tyr-Gly-NH2 is a C-terminal amidated dipeptide.[][2] This amidation is a common post-translational modification (PTM) in neuropeptides that increases stability and receptor binding affinity.[2]
Physicochemical Profile
| Property | Value | Notes |
| Sequence | Tyr-Gly-NH2 | N-term: Free Amine; C-term: Amide |
| Formula | C₁₁H₁₅N₃O₃ | Neutral molecule |
| Monoisotopic Mass | 237.1113 Da | Calculated |
| Precursor Ion [M+H]⁺ | 238.1186 m/z | Primary species in ESI(+) |
| Key Structural Features | Phenolic Ring (Tyr) | Source of UV absorbance and m/z 136 fragment |
| Key Structural Features | C-terminal Amide | Distinguishes from H-Tyr-Gly-OH (Free Acid) |
Part 2: Fragmentation Mechanism & Pathway
The fragmentation of protonated H-Tyr-Gly-NH2 ([M+H]⁺ m/z 238.[][2]12) follows the mobile proton model.[2][3] Upon collisional activation, the proton migrates to the amide backbone, facilitating cleavage of the peptide bond.
The Diagnostic y1 Ion (m/z 75)
The most critical ion for verifying the C-terminal structure is the y1 ion .
-
Mechanism: Cleavage of the peptide bond retains the charge on the C-terminus.
-
Structure: Glycinamide cation [H-Gly-NH₂ + H]⁺.[][2]
-
Mass Calculation: Gly Residue (57.02) + Amide (16.[2]02) + Proton (1.[2]01) + H (N-term of fragment) (1.01) = 75.06 Da .[2]
-
Significance: This distinguishes the amide from the free acid form (H-Tyr-Gly-OH), where the y1 ion would appear at m/z 76.04 (Glycine).[][2]
The Tyrosine Immonium Ion (m/z 136)
The base peak in many spectra of Tyr-containing peptides.
-
Mechanism: Formed via internal fragmentation of the N-terminal b1 ion (loss of CO) or direct formation.
-
Mass: 136.07 m/z .[2]
-
Significance: Confirms the presence of Tyrosine.[4]
The b1 Ion (m/z 164)
-
Mechanism: Charge retention on the N-terminus (Tyrosine).[][2]
-
Structure: Tyrosyl acylium ion.[2]
-
Mass: 164.07 m/z .[2]
-
Stability: Often low; rapidly degrades into the a1 ion (m/z 136) by losing CO (28 Da).[2]
Visualization: Fragmentation Pathway
The following diagram illustrates the competitive fragmentation pathways.
Caption: Mechanistic fragmentation pathway of H-Tyr-Gly-NH2 showing the divergence into b/y series and the formation of the stable Tyrosine immonium ion.[]
Part 3: Comparative Analysis (The "Alternatives")
In drug development, choosing the correct fragmentation method is as important as the molecule itself. For small dipeptides like H-Tyr-Gly-NH2, the choice between Trap-based CID and Beam-type HCD is decisive.[][2]
Comparison 1: Fragmentation Technique (CID vs. HCD)
| Feature | Alternative A: Linear Ion Trap (CID) | Recommended: Orbitrap/Q-TOF (HCD) |
| Mechanism | Resonant excitation in a trap.[][2] | Beam-type collision in a multipole.[][2] |
| Low Mass Cutoff | Yes (The "1/3rd Rule"). Ions < 28% of precursor m/z are unstable. | None. Detects ions down to m/z 50.[2] |
| Impact on Tyr-Gly-NH2 | Precursor m/z 238 → Cutoff ≈ m/z 70-80.[][2] Risk of losing the diagnostic y1 (m/z 75). | Captures y1 (m/z 75) and Gly Immonium (m/z 30). |
| Internal Energy | Lower.[2] Preserves b1 (164).[2] | Higher. Promotes b1 → a1 transition (136). |
| Verdict | Poor. High risk of false negatives for sequence verification.[2] | Excellent. Provides full sequence coverage.[2] |
Comparison 2: Structural Analog (Amide vs. Acid)
Distinguishing the therapeutic amide form from the degradation product (Free Acid) is a common QC requirement.
| Fragment Ion | H-Tyr-Gly-NH2 (Amide) | H-Tyr-Gly-OH (Free Acid) | Shift (Δ) |
| Precursor [M+H]⁺ | 238.12 | 239.10 | -0.98 Da |
| y1 Ion | 75.05 (Gly-NH2) | 76.04 (Gly-OH) | -0.99 Da |
| b1 Ion | 164.07 | 164.07 | None |
| Tyr Immonium | 136.07 | 136.07 | None |
Critical Note: The mass difference between the y1 ions (75 vs 76) is the definitive spectral fingerprint. Low-resolution instruments may struggle to separate these if co-eluting, necessitating high-resolution MS (HRMS).[][2]
Part 4: Experimental Protocol
This protocol ensures the generation of high-quality spectra suitable for publication or regulatory submission.
Workflow Diagram
Caption: Optimized HCD workflow for small dipeptide sequencing, ensuring capture of low-mass diagnostic ions.
Step-by-Step Methodology
-
Preparation: Dissolve H-Tyr-Gly-NH2 to a concentration of 1 µM in 50/50 Methanol/Water with 0.1% Formic Acid. Reasoning: Formic acid ensures full protonation ([M+H]⁺), essential for the mobile proton fragmentation mechanism.[]
-
Infusion: Introduce via direct infusion (syringe pump) at 3–5 µL/min. Avoid LC columns for initial characterization to prevent carryover or dead-volume loss of such a small hydrophilic molecule.[2]
-
Isolation: Set the quadrupole isolation window to 1.0 m/z centered on 238.12. Reasoning: A wide window (e.g., 4.0 m/z) may co-isolate isotopic interference or background noise.[2]
-
Fragmentation (HCD): Apply Normalized Collision Energy (NCE) of 28% .
-
Detection: Acquire in High Resolution (Orbitrap, >30k resolution) with a scan range starting at m/z 50 . Reasoning: Starting at m/z 100 will miss the y1 ion (75).
Part 5: Reference Data Table
Use this table to validate your experimental results.
| m/z (Monoisotopic) | Ion Type | Composition | Relative Abundance (Est.) |
| 238.1186 | [M+H]⁺ | C₁₁H₁₆N₃O₃ | Precursor |
| 221.0921 | [M+H - NH₃]⁺ | Loss of Ammonia | Medium |
| 164.0706 | b1 | C₉H₁₀NO₂ (Tyr fragment) | Low/Medium |
| 136.0757 | a1 (Immonium) | C₈H₁₀N (Tyr side chain) | High (Base Peak) |
| 75.0553 | y1 | C₂H₅N₂O (Gly-NH₂) | Medium (Diagnostic) |
References
-
Kelstrup, C. D., et al. (2014).[2][5] "Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer." Molecular & Cellular Proteomics. Available at: [Link]
-
Mouls, L., et al. (2011).[2] "Occurrence of C-terminal residue exclusion in peptide fragmentation by ESI and MALDI tandem mass spectrometry." Journal of The American Society for Mass Spectrometry.[6] Available at: [Link]
-
Olsen, J. V., et al. (2007).[2] "Higher-energy C-trap dissociation for peptide modification analysis." Nature Methods.[2] (Contextualizing HCD vs CID performance).
-
PubChem Compound Summary. (2024). "Tyr-Gly (Free Acid Reference)."[][2] National Center for Biotechnology Information.[2] Available at: [Link][2]
-
IonSource. (2016).[2] "Low Mass Amino Acid Marker Ions (Immonium Ions)." Mass Spectrometry Educational Resource. Available at: [Link][2]
Sources
- 2. H-Ala-Phe-Gly-Tyr-NH2 | C23H29N5O5 | CID 177855472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Occurrence of C-terminal residue exclusion in peptide fragmentation by ESI and MALDI tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of tyrosine phosphorylated peptides by precursor ion scanning quadrupole TOF mass spectrometry in positive ion mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
Technical Guide: 1H NMR Characterization of L-Tyrosylglycinamide Hydrochloride
Executive Summary
L-Tyrosylglycinamide hydrochloride (Tyr-Gly-NH
This guide provides a detailed comparative analysis of the 1H NMR spectral signature of L-Tyrosylglycinamide HCl. Unlike standard "Certificate of Analysis" documents, this text focuses on the structural causality of chemical shifts, comparing the impact of solvent systems (DMSO-d
Key Technical Takeaway: The hydrochloride salt form protonates the N-terminal amine (
Structural Analysis & Connectivity
Before interpreting the spectra, we must map the spin systems.[1] The molecule consists of two distinct spin systems (Tyrosine and Glycine) connected by a peptide bond, plus the terminal amide protons.
DOT Diagram: Molecular Connectivity & Spin Systems
Comparative Analysis: Solvent & Structural Effects[1]
The choice of solvent is the single most critical variable in peptide NMR. Below is a comparison of how the spectrum changes between Dimethyl Sulfoxide-d
Scenario A: DMSO-d (The Structural Gold Standard)
Why use it: DMSO is an aprotic polar solvent. It does not exchange protons with the solute.[2]
Result: You observe all protons, including the labile Amide NH, the N-terminal Ammonium (
Scenario B: D O (The "Backbone" View)
Why use it: To simplify the spectrum or mimic physiological pH.
Result: All protons attached to Nitrogen or Oxygen (NH, OH, NH
Table 1: Comparative Chemical Shift Data ( , ppm)
| Proton Assignment | Multiplicity | Approx.[1][3] Shift (DMSO-d | Approx. Shift (D | Structural Insight |
| Phenolic OH | Singlet (s) | 9.20 | Invisible | Disappears in D |
| Gly Amide NH | Triplet (t) | 8.35 | Invisible | Coupled to Gly |
| N-Term Amine ( | Broad (br) | 8.0 - 8.2 | Invisible | Broad due to quadrupole relaxation of |
| C-Term Amide ( | 2 x Broad s | 7.10 & 7.40 | Invisible | Non-equivalent protons due to restricted rotation (C-N bond character). |
| Tyr Aromatic (2,6) | Doublet (d) | 7.05 | 7.15 | Meta to OH. Part of AA'BB' system. |
| Tyr Aromatic (3,5) | Doublet (d) | 6.68 | 6.85 | Ortho to OH. Upfield due to electron donation from Oxygen. |
| Tyr | Multiplet (m) | 4.05 | 4.25 | Shifts downfield in HCl salt due to proximity to |
| Gly | Multiplet/d | 3.75 | 3.90 | Appears as a doublet in DMSO (coupled to NH), singlet in D |
| Tyr | Multiplet | 2.90 - 3.10 | 3.00 - 3.20 | Diastereotopic protons (often split into two sets of dd). |
> Note: Chemical shifts are referenced to TMS (0.0 ppm) for DMSO and TSP (0.0 ppm) for D
Performance Comparison: Amide vs. Acid[4][5]
A common analytical challenge is distinguishing L-Tyrosylglycinamide from its hydrolysis product or precursor, L-Tyrosylglycine (Free Acid) .
The "Tell-Tale" Signals
-
The C-Terminal Region (DMSO-d
):-
Amide (Product): Shows two distinct broad singlets around 7.0–7.5 ppm corresponding to
. -
Acid (Alternative): Shows a very broad, often invisible signal for
(10–12 ppm) or no signal if exchanged. Crucially, the amide singlets are absent.
-
-
Glycine
-Proton Shift:-
The electronic environment of the C-terminus affects the adjacent Glycine
-protons. The amide group is less electron-withdrawing than a protonated carboxylic acid, causing a slight upfield shift in the amide form compared to the free acid in acidic media.
-
Experimental Protocol: Self-Validating Workflow
To ensure high "Trustworthiness" (E-E-A-T), follow this protocol which includes internal checkpoints.
DOT Diagram: Experimental Workflow
Detailed Methodology
-
Sample Preparation: Dissolve 5–10 mg of the hydrochloride salt in 600
L of DMSO-d (99.9% D).-
Why: The HCl salt is hydrophilic. If the sample is cloudy, the magnetic field homogeneity (shimming) will fail, leading to broad peaks.
-
-
Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm.
-
Acquisition Parameters:
-
Pulse Angle: 30° or 90°
-
Relaxation Delay (d1):
2.0 seconds. Rationale: This ensures full relaxation of the aromatic protons for accurate integration. -
Scans (ns): 16 to 64.
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise before Fourier Transform.
References
-
Biological Magnetic Resonance Data Bank (BMRB). Chemical Shift Statistics for Amino Acids. (Standard reference for random coil shifts of Tyr and Gly). [Link]
-
Gottlieb, H. E., et al. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[4] Chem. (Source for solvent residual peak calibration: DMSO @ 2.50 ppm, HDO @ 4.79 ppm). [Link]
-
Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Authoritative text on peptide spin systems and AA'BB' aromatic patterns). [Link]
-
Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR. (Protocol for referencing TSP in aqueous buffers). [Link]
Sources
Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling H-Tyr-Gly-NH2.HCl
This guide provides an essential framework for the safe handling of H-Tyr-Gly-NH2.HCl (Tyrosyl-glycinamide hydrochloride) in a research environment. As drug development professionals, our commitment to safety is as critical as the integrity of our data. This document moves beyond a simple checklist, offering a procedural and risk-based approach to personal protective equipment (PPE) selection and use, ensuring both personnel safety and experimental validity.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Understanding the intrinsic properties of a chemical is the first step in establishing a safe handling protocol. H-Tyr-Gly-NH2.HCl, a dipeptide derivative, is generally supplied as a lyophilized white powder. While it is not classified as acutely toxic, the primary risks are associated with its physical form and potential biological activity.
A thorough risk assessment involves evaluating both the inherent hazards of the chemical and the potential for exposure during specific laboratory procedures. The principle is simple: Risk = Hazard x Exposure . Our goal is to minimize exposure through a multi-layered safety system, with PPE as the final, critical barrier.
Key Hazard Considerations:
-
Inhalation: Lyophilized powders are lightweight and can easily become airborne during weighing and transfer, posing a risk of inhalation.[1]
-
Skin and Eye Irritation: Direct contact with the powder or its solutions can cause irritation to the skin and eyes.[2][3][4]
-
Unknown Biological Activity: As with many research peptides, the full biological effects may not be completely understood, warranting cautious handling to prevent unintended biological responses.[2]
The Safety Data Sheet (SDS) is the primary source for hazard information.[1] Always review the specific SDS for the material you are handling before beginning any work.
Table 1: Hazard Summary for H-Tyr-Gly-NH2.HCl (Typical)
| Hazard Type | GHS Classification (Typical) | Key Precautionary Statements |
|---|---|---|
| Skin Irritation | Category 2 | Wash hands and any exposed skin thoroughly after handling.[4] Wear protective gloves.[3] |
| Eye Irritation | Category 2A | Wear eye protection/face protection.[3] IF IN EYES: Rinse cautiously with water for several minutes.[4] |
| Respiratory Irritation | Not always classified, but a risk with powders | Avoid breathing dust.[5] Use only in a well-ventilated area.[3] |
The Multi-Barrier Safety System: Engineering Controls to PPE
Effective safety is not solely reliant on PPE. It is the culmination of a hierarchical system designed to minimize risk at every level. PPE is the last line of defense, essential for protecting against residual risks that cannot be eliminated by other means.
Caption: Hierarchy of controls for laboratory safety.
Core PPE Requirements: Your Final Barrier
The selection of PPE must be deliberate and tailored to the task. For H-Tyr-Gly-NH2.HCl, the following provides a baseline for safe handling.
-
Eye Protection:
-
Safety Glasses with Side Shields: Mandatory for all procedures involving solutions to protect against accidental splashes.
-
Chemical Goggles: Required when handling the lyophilized powder, especially during weighing, as they provide a complete seal around the eyes to prevent airborne particles from entering.[1][2]
-
-
Hand Protection:
-
Nitrile Gloves: These are the standard for handling most research peptides.[1][2] They offer good chemical resistance and protection against incidental contact. Always double-check glove compatibility if using non-standard solvents.
-
Proper Technique: Gloves should be changed immediately if they become contaminated.[1] Always remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the appropriate waste stream.
-
-
Body Protection:
Procedural Guidance: PPE in Action
The level of risk, and therefore the required PPE, changes based on the procedure being performed.
Protocol 1: Weighing and Aliquoting Lyophilized Powder
This procedure presents the highest risk of aerosolization and inhalation.
Objective: To safely weigh a precise amount of H-Tyr-Gly-NH2.HCl powder.
Methodology:
-
Preparation: Before handling the vial, allow it to warm to room temperature in a desiccator to prevent moisture condensation on the peptide.[6][7]
-
Engineering Control: Perform all weighing and powder handling activities inside a certified chemical fume hood or a ventilated balance enclosure.[1][2] This is the most critical step to control airborne dust.
-
Personal Protective Equipment:
-
Wear chemical goggles for full eye protection.
-
Wear nitrile gloves .
-
Wear a fully buttoned lab coat .
-
For operations with a high potential for dust generation where engineering controls are insufficient, an approved dust mask or respirator may be necessary.[5]
-
-
Technique: Use anti-static weighing techniques and handle the vial carefully to minimize powder dispersion.[2] Work deliberately and avoid rapid movements.
-
Cleanup: Once weighing is complete, carefully clean the spatula and weighing area. Seal the primary container tightly and return it to proper storage conditions, typically -20°C or colder.[6][8]
Protocol 2: Reconstitution and Handling of Solutions
This procedure carries a risk of splashes and direct skin/eye contact.
Objective: To safely dissolve the weighed peptide in a suitable solvent.
Methodology:
-
Preparation: Ensure all necessary equipment (vials, pipettes, solvent) is within reach in your designated work area.[1]
-
Engineering Control: While a fume hood is not strictly necessary for handling non-volatile solutions, it is good practice to work on a clean, designated bench area.
-
Personal Protective Equipment:
-
Wear safety glasses with side shields (or chemical goggles).
-
Wear nitrile gloves .
-
Wear a fully buttoned lab coat .
-
-
Technique: Add the solvent to the vial containing the lyophilized powder slowly to avoid splashing. Cap the vial and mix gently (vortex or inversion) until the peptide is fully dissolved.
-
Labeling: Immediately label all solutions with the peptide name, concentration, date, and solvent used.[1]
Spill Management and Waste Disposal Plan
Accidents can happen, and a clear plan for managing spills and waste is a regulatory and safety necessity.
Emergency Spill Response (Small Scale):
-
Alert: Notify colleagues in the immediate area.
-
Contain: If a powder is spilled, cover it with a damp paper towel to prevent it from becoming airborne. For liquids, use an appropriate absorbent material from a chemical spill kit.
-
PPE: Ensure you are wearing appropriate PPE (gloves, goggles, lab coat) before cleaning the spill.
-
Clean: Carefully collect the absorbent material and any contaminated debris. Place it into a sealed, labeled bag or container for disposal.
-
Decontaminate: Clean the spill area with soap and water, followed by an appropriate disinfectant if necessary.
Waste Disposal Workflow: All materials that come into contact with H-Tyr-Gly-NH2.HCl must be disposed of according to institutional and local regulations.[1][2] Never dispose of peptide waste in the regular trash or down the drain.[2]
Caption: Waste stream for materials contaminated with H-Tyr-Gly-NH2.HCl.
By integrating this expert-guided, safety-first approach into your daily operations, you not only protect yourself and your colleagues but also enhance the quality and reliability of your research.
References
-
Bio-Synthesis Inc. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. [Link]
-
Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. [Link]
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. [Link]
-
NC State ISE. (2013, February 7). Material Safety Data Sheet - Hydrochloric Acid. [Link]
-
Karolinska Institutet. (2025, May 28). Laboratory waste. [Link]
-
Maxed Out Compounds. (2025, September 5). How to Handle Research Compounds Safely. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: H-Gly-NH2 · HCl. [Link]
Sources
- 1. peptide24.store [peptide24.store]
- 2. biovera.com.au [biovera.com.au]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. genscript.com [genscript.com]
- 7. bachem.com [bachem.com]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
